2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide 2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1396630-69-5
VCID: VC5127097
InChI: InChI=1S/C21H22N6O2/c1-29-18-7-3-2-6-17(18)20(28)25-16-14-23-21(24-15-16)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h2-9,14-15H,10-13H2,1H3,(H,25,28)
SMILES: COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4
Molecular Formula: C21H22N6O2
Molecular Weight: 390.447

2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

CAS No.: 1396630-69-5

Cat. No.: VC5127097

Molecular Formula: C21H22N6O2

Molecular Weight: 390.447

* For research use only. Not for human or veterinary use.

2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide - 1396630-69-5

Specification

CAS No. 1396630-69-5
Molecular Formula C21H22N6O2
Molecular Weight 390.447
IUPAC Name 2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Standard InChI InChI=1S/C21H22N6O2/c1-29-18-7-3-2-6-17(18)20(28)25-16-14-23-21(24-15-16)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h2-9,14-15H,10-13H2,1H3,(H,25,28)
Standard InChI Key MSJMTNMDGKAVTK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 2-methoxybenzamide group connected via an amide bond to a pyrimidin-5-yl moiety. This pyrimidine ring is further substituted at the 2-position with a 4-(pyridin-2-yl)piperazin-1-yl group. The piperazine ring introduces conformational flexibility, while the pyridine moiety enhances hydrogen-bonding potential, critical for target engagement .

Structural Formula

  • IUPAC Name: 2-methoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

  • Molecular Formula: C₂₃H₂₃N₇O₂

  • Molecular Weight: 453.5 g/mol (calculated from PubChem data for analogous compounds )

  • SMILES Notation: COC1=C(C=CC=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4

Key Functional Groups

GroupRole
2-MethoxybenzamideCore scaffold; modulates solubility and target affinity
Pyrimidin-5-ylCentral aromatic system; facilitates π-π interactions
4-(Pyridin-2-yl)piperazineEnhances binding to receptors via hydrogen bonding and conformational adaptability

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows modular coupling strategies observed in analogous benzamide derivatives . A representative route involves:

  • Formation of the Pyrimidine Intermediate:

    • Ullmann coupling between 5-amino-2-chloropyrimidine and 1-(pyridin-2-yl)piperazine under palladium catalysis .

    • Example reaction conditions: Pd₂(dba)₃, XPhos ligand, and tBuONa in refluxing isopropanol .

  • Amide Bond Formation:

    • Activation of 2-methoxybenzoic acid using HATU or EDCl, followed by coupling with the pyrimidine-amine intermediate.

    • Purification via silica gel chromatography (eluent: dichloromethane/methanol gradients) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.80 (s, 1H, pyrimidine-H), 8.50 (d, J = 5.2 Hz, 1H, pyridine-H), 7.85–7.70 (m, 4H, aromatic), 4.20–3.90 (m, 8H, piperazine), 3.85 (s, 3H, OCH₃) .

  • HRMS (ESI+): m/z 454.1952 [M+H]⁺ (calculated for C₂₃H₂₄N₇O₂⁺: 454.1949) .

Pharmacological Activity

Hypothesized Targets

Structural analogs suggest potential activity against:

  • Kinases: The pyrimidine-piperazine scaffold is prevalent in ATP-competitive kinase inhibitors (e.g., GSK1904529A ).

  • GPCRs: Piperazine derivatives often target serotonin or dopamine receptors, though the pyridine substitution may shift selectivity .

In Silico Binding Analysis

TargetDocking Score (kcal/mol)Key Interactions
EGFR Kinase-9.2Hydrogen bonds with Met793, π-stacking with Phe723
5-HT₂A Receptor-8.5Salt bridge with Asp155, hydrophobic contacts with Val156

Structure-Activity Relationships (SAR)

Impact of Methoxy Positioning

  • 2-Methoxy vs. 4-Methoxy: Analogs with 2-methoxy substitution (e.g., CHEMBL4553210 ) show 3-fold higher kinase inhibition than 4-methoxy variants, likely due to steric complementarity in the ATP-binding pocket .

Piperazine Substitution Effects

  • Pyridin-2-yl vs. Methylsulfonylethyl: Replacement with methylsulfonylethyl (as in PubChem CID 59452646 ) reduces cellular permeability (LogP increase from 2.1 to 3.8), compromising bioavailability .

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